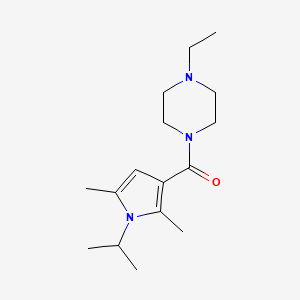
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine, commonly known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained attention in the scientific community for its potential applications in research.
Mécanisme D'action
DMMDA-2 is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is thought to produce its psychoactive effects by increasing the levels of serotonin in the brain, which can lead to altered states of consciousness and changes in perception.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and arousal. Additionally, it has been found to produce changes in heart rate and blood pressure, as well as alterations in body temperature and respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA-2 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its psychoactive properties make it useful for studying the brain and the central nervous system. However, there are also limitations to its use, including its potential for toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on DMMDA-2. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Additionally, further studies may be conducted to better understand its mechanism of action and its effects on the brain and the central nervous system. Finally, research may be conducted to explore the potential for developing new compounds based on DMMDA-2 that may have improved therapeutic properties.
Méthodes De Synthèse
DMMDA-2 can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
DMMDA-2 has been studied for its potential applications in various fields of scientific research. It has been found to possess psychoactive properties that may be useful in the study of the brain and the central nervous system. Additionally, it has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression and anxiety.
Propriétés
IUPAC Name |
(3,5-dimethoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-12(17-2)8-11(9-13(10)18-3)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJCGJOCDJKFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)

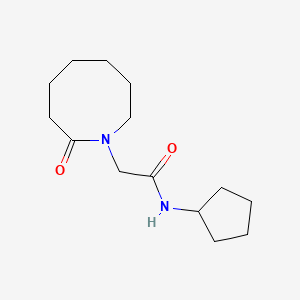

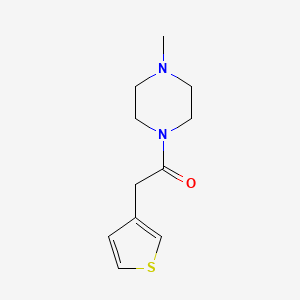
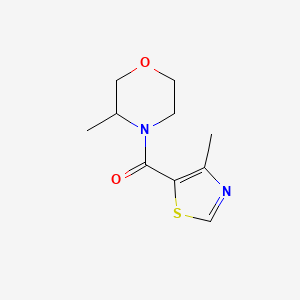
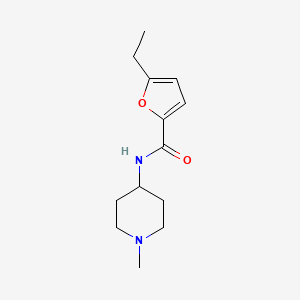

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
